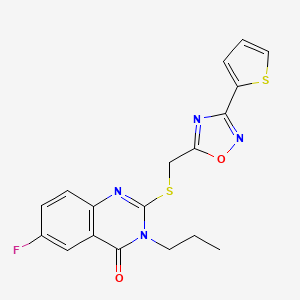

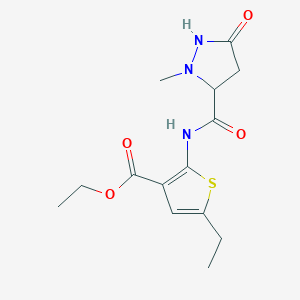

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a versatile chemical compound used in scientific research. It is a type of thiophene derivative, which are known for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives, including this compound, are typically synthesized using the Gewald synthesis . This process involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed by techniques such as FTIR, MS, and 1H-NMR . These techniques provide detailed information about the molecular structure and confirm the successful synthesis of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and involve multiple steps. For example, the Gewald synthesis involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of novel thiophene derivatives has been a significant focus, with compounds like ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate being prepared using Gewald’s methodology. These derivatives have been explored for their solvatochromic behavior and tautomeric structures in various solvents, highlighting their potential in dye and sensor applications (Karcı & Karcı, 2012).

Biological and Pharmacological Potential

- Research on thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , has shown molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).

- Another study synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei. These compounds were screened for antimicrobial, antilipase, and antiurease activities, suggesting their utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Material Science and Corrosion Inhibition

- Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, an essential area of research for industrial applications. The study demonstrates the compounds' efficacy in protecting steel surfaces, underlining their potential in the field of corrosion inhibition (Dohare, Ansari, Quraishi, & Obot, 2017).

Computational and Theoretical Studies

- A comprehensive study on pyrazole-thiophene-based amide derivatives synthesized by various methodologies highlighted the significance of computational applications in understanding structural features. DFT calculations and NLO properties were investigated, providing insights into the electronic structure and reactivity of these compounds (Kanwal et al., 2022).

Zukünftige Richtungen

Thiophene derivatives, including Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate, have shown significant potential in various fields of research due to their varied biological and clinical applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

Eigenschaften

IUPAC Name |

ethyl 5-ethyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-4-8-6-9(14(20)21-5-2)13(22-8)15-12(19)10-7-11(18)16-17(10)3/h6,10H,4-5,7H2,1-3H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZCZSJZFOGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2717697.png)

![1-(2,4-dichlorophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)

![2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2717707.png)